2-Bromo-6-fluoroanisole
Overview
Description
2-Bromo-6-fluoroanisole, also known as 1-Bromo-3-fluoro-2-methoxybenzene or 2-Bromo-6-fluorophenyl methyl ether, is a colorless to light yellow liquid with a molecular formula of C7H6BrFO . It is widely used in various industries such as pharmaceuticals, agrochemicals, and materials science due to its unique properties .
Synthesis Analysis
2-Bromo-6-fluoroanisole can be synthesized by reacting 2-methoxy-6-fluorophenol with phosphorus tribromide in the presence of anhydrous aluminum chloride . The resulting product is then purified by distillation to obtain the final compound .Molecular Structure Analysis
The molecular formula of 2-Bromo-6-fluoroanisole is C7H6BrFO, with an average mass of 205.024 Da and a mono-isotopic mass of 203.958603 Da .Chemical Reactions Analysis
2-Bromo-6-fluoroanisole is a reactant in the preparation of quinazolines as a c-jun N-terminal kinase (JNK) inhibitor with good brain penetration .Physical And Chemical Properties Analysis
2-Bromo-6-fluoroanisole is a colorless to pale yellow liquid . It is stable under normal conditions and has a low volatility, making it easy to handle . It is soluble in organic solvents such as ethanol, ether, and dichloromethane, but insoluble in water . 2-Bromo-6-fluoroanisole has a high boiling point of 220°C, which makes it useful in high-temperature reactions .Scientific Research Applications
Synthesis and Chemical Applications
- 2-Bromo-6-Fluoroanisole is utilized in the synthesis of various compounds and intermediates. For instance, it's used in the preparation of 2-Bromo-6-fluorotoluene, an important medical intermediate, through processes like Gattermann diazonium salt substitution reaction, reduction reaction, and Schiemann reaction (Li Jiang-he, 2010).
Spectroscopic and Structural Analysis
- Fluoroanisoles like 2-Bromo-6-Fluoroanisole are subjects of spectroscopic and molecular orbital studies to understand their conformational properties. Research includes studying the molecular structure and conformational properties of similar fluoroanisoles using methods like gas electron diffraction and quantum chemical methods (V. Novikov, L. Vilkov, H. Oberhammer, 2003).
Applications in Organic Chemistry
- Studies have explored the metalation of fluoroanisoles, demonstrating the optional regioselectivity due to metal-mediated control. This research is crucial for understanding the chemical reactions and potential applications of compounds like 2-Bromo-6-Fluoroanisole in organic synthesis (G. Katsoulos, Sadahito Takagishi, M. Schlosser, 1991).
Fluorination Processes
- Electrochemical fluorination studies involving compounds like 2-Fluoroanisole offer insights that could be relevant to understanding the fluorination processes of 2-Bromo-6-Fluoroanisole. These studies focus on the transformation of chemical groups during the fluorination process (B. Shainyan, Yu. S. Danilevich, 2006).
Chemical Properties and Diffusion Studies
- Diffusion coefficients of compounds like 2-Fluoroanisole and 2-Bromoanisole have been determined in supercritical carbon dioxide, providing valuable information on the physical and chemical behavior of similar compounds such as 2-Bromo-6-Fluoroanisole (Octavio Suárez-Iglesias, I. Medina, C. Pizarro, J. L. Bueno, 2007).
In-depth Understanding of Chemical Behavior
- Research on the rearrangement of halo-substituted compounds and their reactions with acids can provide insights into the chemical behavior and potential reactions involving 2-Bromo-6-Fluoroanisole (T. J. McCord, C. P. Crawford, James A. Rabon, L. D. Gage, J. M. W., A. L. Davis, 1982).
Safety And Hazards
When handling 2-Bromo-6-fluoroanisole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Future Directions
2-Bromo-6-fluoroanisole is a versatile building block in the synthesis of pharmaceutical compounds, agrochemicals, and materials science . It is used in the production of various drugs such as anti-tumor agents, anti-inflammatory agents, and anti-viral drugs . In agrochemicals, it is used in the production of herbicides, fungicides, and insecticides . In materials science, it is used in the production of materials such as liquid crystals, dyes, and polymers .
properties
IUPAC Name |
1-bromo-3-fluoro-2-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSQPLJXDTXSCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582876 | |
Record name | 1-Bromo-3-fluoro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00582876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-fluoroanisole | |
CAS RN |
845829-94-9 | |
Record name | 1-Bromo-3-fluoro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00582876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3-fluoro-2-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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